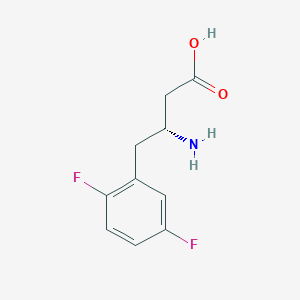
(r)-3-Amino-4-(2,5-difluorophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-4-(2,5-difluorophenyl)butanoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a butanoic acid chain, and a difluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(2,5-difluorophenyl)butanoic acid typically involves the use of Grignard reagents and imine reductase catalysts. One common method starts with the preparation of tert-butyl (4-(2,5-difluorophenyl)4-carbonylbutyl) carbamate. This involves the reaction of 2,5-difluorochlorobenzene with magnesium bars in anhydrous 2-methyltetrahydrofuran under nitrogen protection . The reaction is initiated by adding 1,2-dibromoethane and continues with the addition of methanol to form the Grignard reagent. The final product is obtained through further reactions and purification steps.
Industrial Production Methods
Industrial production of ®-3-Amino-4-(2,5-difluorophenyl)butanoic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-4-(2,5-difluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of difluorophenyl ketones.
Reduction: Formation of difluorophenyl alcohols.
Substitution: Formation of various substituted butanoic acid derivatives.
Applications De Recherche Scientifique
®-3-Amino-4-(2,5-difluorophenyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-3-Amino-4-(2,5-difluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-Amino-3-(2,5-difluorophenyl)propanoic acid
- 2,5-Difluorophenylboronic acid
Uniqueness
Compared to similar compounds, ®-3-Amino-4-(2,5-difluorophenyl)butanoic acid exhibits unique properties due to the presence of the butanoic acid chain, which influences its reactivity and interaction with biological targets. Its difluorophenyl group also contributes to its distinct chemical behavior and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H11F2NO2 |
|---|---|
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
(3R)-3-amino-4-(2,5-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-7-1-2-9(12)6(3-7)4-8(13)5-10(14)15/h1-3,8H,4-5,13H2,(H,14,15)/t8-/m1/s1 |
Clé InChI |
DUIVDEIRNDVPPF-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1F)C[C@H](CC(=O)O)N)F |
SMILES canonique |
C1=CC(=C(C=C1F)CC(CC(=O)O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















